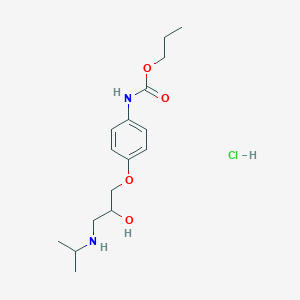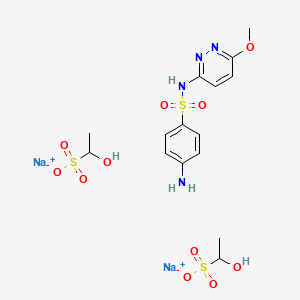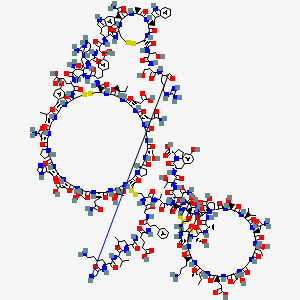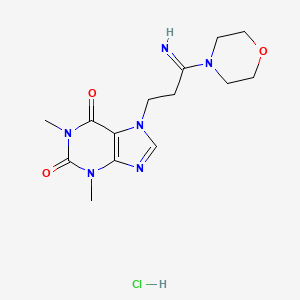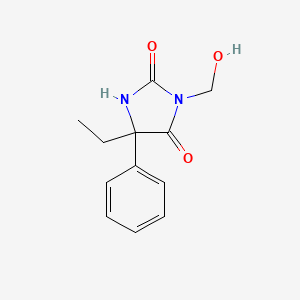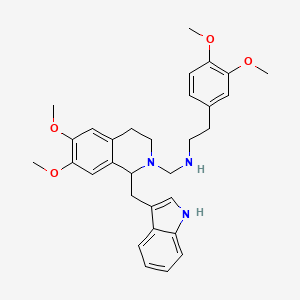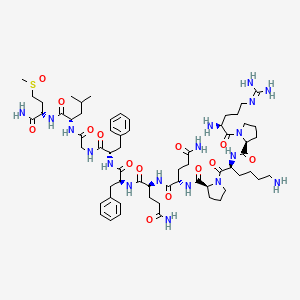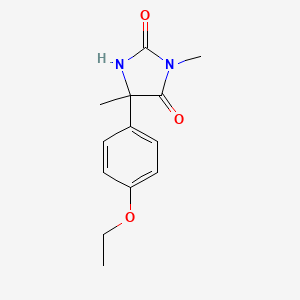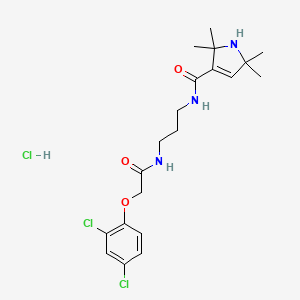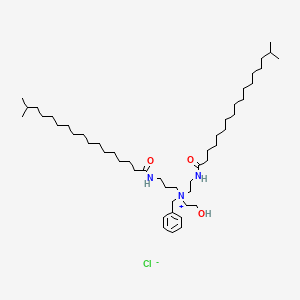
3,3'(Or5,5')-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of triazolium and dithiocyanate groups, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate typically involves multiple steps:
Formation of Ethylenebis((ethylimino)-p-phenyleneazo): This step involves the reaction of ethylenediamine with p-phenylenediamine in the presence of ethylamine and an azo coupling agent.
Introduction of Triazolium Groups: The intermediate product is then reacted with 1,4-dimethyl-1H-1,2,4-triazole under controlled conditions to introduce the triazolium groups.
Addition of Dithiocyanate: Finally, the compound is treated with dithiocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in reactivity.
Substitution: Substituted compounds with new functional groups.
科学研究应用
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolium and dithiocyanate groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, including antimicrobial activity and modulation of cellular processes.
相似化合物的比较
Similar Compounds
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) diformate
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
Uniqueness
Compared to similar compounds, 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate stands out due to its unique combination of triazolium and dithiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
85909-42-8 |
|---|---|
分子式 |
C28H36N14S2 |
分子量 |
632.8 g/mol |
IUPAC 名称 |
N,N'-bis[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N,N'-diethylethane-1,2-diamine;dithiocyanate |
InChI |
InChI=1S/C26H36N12.2CHNS/c1-7-37(23-13-9-21(10-14-23)27-29-25-31-35(5)19-33(25)3)17-18-38(8-2)24-15-11-22(12-16-24)28-30-26-32-36(6)20-34(26)4;2*2-1-3/h9-16,19-20H,7-8,17-18H2,1-6H3;2*3H/q+2;;/p-2 |
InChI 键 |
YHQSODHDKFVKJR-UHFFFAOYSA-L |
规范 SMILES |
CCN(CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C)C3=CC=C(C=C3)N=NC4=NN(C=[N+]4C)C.C(#N)[S-].C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


